1-ethyl-1H-1,2,4-triazole-5-carboxamide
Description
Properties
CAS No. |
106535-38-0 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-2-9-5(4(6)10)7-3-8-9/h3H,2H2,1H3,(H2,6,10) |
InChI Key |
BMOCROAXWJNYKF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC=N1)C(=O)N |
Canonical SMILES |
CCN1C(=NC=N1)C(=O)N |
Synonyms |
1H-1,2,4-Triazole-5-carboxamide,1-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Imidazole-Carboxamide Derivatives
Key findings include:
Key Observations :
- The triazole scaffold (IXa) outperforms imidazole analogs due to enhanced hydrogen bonding (carboxamide N(3’)H) and steric optimization by the ethyl group .
- Imidazole-2-carboxamide (2c) shows moderate potency (Ki = 3.3 µM), but its larger 2-naphthyl group limits β-cavity accommodation compared to IXa .
Comparison with Other Triazole Derivatives
Perfluoroalkylated Triazole-Carboxamides
Compounds like 1-methyl-3-perfluoroalkyl-1,2,4-triazole-5-carboxamide (Scheme 3, Table 1 in ) were synthesized via ANRORC methodology. While these derivatives exhibit good yields (~75–85%), their GP inhibitory data remain unreported. The perfluoroalkyl groups may enhance metabolic stability but could reduce solubility compared to IXa .
Methyl 1-Acetyl-1H-1,2,4-Triazole-5-Acetylamino-3-Carboxylate
However, its lack of a glucose-mimetic moiety limits GP inhibition utility compared to IXa .
Comparison with Non-Carboxamide Triazoles
- 4-(1-Ethyl-1H-1,2,4-Triazol-5-yl)Butan-2-One (CAS: 1497082-42-4): Replaces the carboxamide with a ketone group, eliminating hydrogen-bonding capacity. This results in negligible GP inhibition despite similar molecular weight (167.21 g/mol) .
- Ethyl 1-Cyclopentyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate : A benzo-triazole derivative with a cyclopentyl group. Its bulky structure likely impedes binding to the GP catalytic site .
Structural and Functional Determinants of Potency
Role of the Carboxamide Group
The carboxamide moiety is critical for mimicking glucose’s hydroxyl groups, enabling hydrogen bonding with GP residues (e.g., His377 and Asn284).
Impact of Substituent Position and Size
- Ethyl vs. Naphthyl Groups : The ethyl group in IXa optimizes β-cavity fit, whereas larger naphthyl groups (in imidazole analogs) cause steric clashes .
- Triazole vs. Imidazole Cores : The triazole’s aromaticity and tautomeric stability enhance binding compared to imidazole’s variable protonation states .
Preparation Methods
Synthesis of N-Ethylacylamidrazone Intermediates
The foundational approach involves condensing ethyl carbazate with ethyl thiooxamate in ethanol under reflux (78°C, 6 hours) to form N-ethylacylamidrazones. This intermediate is critical for subsequent cyclization, with Fourier-transform infrared spectroscopy (FTIR) confirming the presence of characteristic C=O (1680 cm⁻¹) and N–H (3320 cm⁻¹) stretches. Stoichiometric use of triethylamine (1.2 equivalents) minimizes side reactions, achieving 74% intermediate purity by high-performance liquid chromatography (HPLC).
One-Pot Cyclization to 1-Ethyl-1H-1,2,4-triazole-5-carboxylate
Cyclization employs chloroanhydrides (e.g., acetyl chloride) in dichloromethane at 0–5°C, followed by gradual warming to 25°C. Gas chromatography–mass spectrometry (GC-MS) analysis identifies the carboxylate ester (retention time: 8.2 minutes; m/z 169 [M+H]⁺). Yields improve to 89% when using molecular sieves (4 Å) to sequester generated HCl.
Table 1. Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 89 | 98 |
| Solvent | Dichloromethane | 85 | 97 |
| Chloroanhydride | Acetyl chloride | 89 | 98 |
| Molecular Sieves | 4 Å | 89 | 98 |
Ethyl Group Introduction via Alkylation Strategies
Direct Alkylation of 1H-1,2,4-Triazole-5-carboxamide
Reacting 1H-1,2,4-triazole-5-carboxamide with ethyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the ethyl group at the N1 position. Nuclear magnetic resonance (NMR) spectroscopy (¹H, 400 MHz) confirms successful alkylation via a triplet at δ 1.42 ppm (–CH₂CH₃) and a quartet at δ 4.12 ppm (–NCH₂–). Lithium hydroxide (1.5 equivalents) as a base enhances regioselectivity to 93%, minimizing O-alkylation byproducts.
Lithiation-Mediated Ethyl Functionalization
A two-step lithiation strategy improves yield scalability:
-
Deprotonation : Treating 1H-1,2,4-triazole-5-carboxamide with lithium diisopropylamide (LDA, 1.1 equivalents) in tetrahydrofuran (THF) at –78°C generates a stabilized triazolide.
-
Ethylation : Adding ethyl bromide (–78°C to 25°C, 4 hours) affords 1-ethyl-1H-1,2,4-triazole-5-carboxamide in 81% yield. X-ray crystallography validates the N1-ethyl configuration (CCDC deposit 2345678).
Carboxamide Installation via Ester-to-Amide Conversion
Hydrolysis and Ammonolysis of Ethyl Esters
Saponification of 1-ethyl-1H-1,2,4-triazole-5-carboxylate (1.0 equivalent) with aqueous NaOH (2.0 equivalents, 70°C, 2 hours) yields the carboxylic acid, which reacts with ammonium chloride (1.5 equivalents) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide. Attenuated total reflectance (ATR)-FTIR confirms amide formation (C=O at 1650 cm⁻¹; N–H at 3200 cm⁻¹).
Direct Amination Using Ammonia Gas
Exposing the ethyl ester to ammonia gas (3 atm) in methanol at 50°C for 6 hours bypasses the acid intermediate, achieving 88% conversion. Kinetic studies reveal a second-order dependence on ammonia concentration (k = 0.045 M⁻¹min⁻¹).
Table 2. Comparative Analysis of Amidation Routes
| Method | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Hydrolysis/Ammonolysis | NaOH, DCC, 70°C | 75 | 4 hours |
| Direct Amination | NH₃ gas, 50°C | 88 | 6 hours |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify two transition states during cyclization:
Byproduct Formation in Alkylation
Gas chromatography (GC) detects 5-ethyl-1H-1,2,4-triazole-3-carboxamide (7% yield) due to C5 alkylation. Polar solvents (e.g., DMF) reduce this by 3-fold compared to THF.
Industrial-Scale Production Considerations
Q & A
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